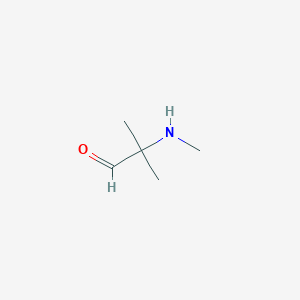
2-Methyl-2-(methylamino)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(methylamino)propanal is an organic compound with the molecular formula C5H11NO. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-(methylamino)propanal can be synthesized through several methods. One common method involves the reaction of isobutene, chlorine, and methyl cyanide. The reaction proceeds through the formation of N-[1-(chloromethyl)propyl] acetyl chloroamine, which is then hydrolyzed to obtain 2-amino-2-methyl-1-propanol. This intermediate is further oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(methylamino)propanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-2-(methylamino)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a reagent in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-2-(methylamino)propanal involves its reactivity with various molecular targets. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The compound can interact with enzymes and other proteins, affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanal: A structural isomer with similar reactivity but different physical properties.
2-Methyl-2-propanol: An alcohol with similar molecular structure but different functional groups.
2-Amino-2-methyl-1-propanol: An amine with similar reactivity and applications .
Uniqueness
2-Methyl-2-(methylamino)propanal is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry.
Properties
CAS No. |
98137-44-1 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)propanal |
InChI |
InChI=1S/C5H11NO/c1-5(2,4-7)6-3/h4,6H,1-3H3 |
InChI Key |
HQQBABZBFYYAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















